benzyl N-[(6-chloropyridin-3-yl)methyl]carbamate
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Overview
Description
Benzyl N-[(6-chloropyridin-3-yl)methyl]carbamate is a chemical compound with the molecular formula C13H12ClN2O2. It is a derivative of carbamate, which is a class of compounds known for their diverse applications in organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(6-chloropyridin-3-yl)methyl]carbamate typically involves the reaction of benzyl chloroformate with 6-chloropyridin-3-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(6-chloropyridin-3-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridine ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction could produce benzyl N-[(6-chloropyridin-3-yl)methyl]amine .
Scientific Research Applications
Benzyl N-[(6-chloropyridin-3-yl)methyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as an enzyme inhibitor.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl N-[(6-chloropyridin-3-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved include enzyme inhibition and disruption of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-(4-chloropyridin-2-yl)carbamate
- N-(6-chloropyridin-3-yl)methylcarbamate
- Benzyl N-(3-chloropyridin-2-yl)carbamate
Uniqueness
Benzyl N-[(6-chloropyridin-3-yl)methyl]carbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C14H13ClN2O2 |
---|---|
Molecular Weight |
276.72 g/mol |
IUPAC Name |
benzyl N-[(6-chloropyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C14H13ClN2O2/c15-13-7-6-12(8-16-13)9-17-14(18)19-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,17,18) |
InChI Key |
BMABTFPHBRIYNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=CN=C(C=C2)Cl |
Origin of Product |
United States |
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